N,N'-Dicyclohexylcarbodiimide pentachlorophenol

Übersicht

Beschreibung

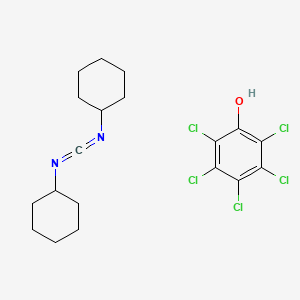

N,N’-Dicyclohexylcarbodiimide pentachlorophenol is a complex compound used primarily in the field of organic chemistry. It is known for its role in peptide synthesis and other coupling reactions. The compound is a combination of N,N’-Dicyclohexylcarbodiimide and pentachlorophenol, each contributing unique properties to the complex.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexylcarbodiimide is typically synthesized by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Another method involves the reaction of cyclohexylamine with cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen . Pentachlorophenol, on the other hand, is produced by the chlorination of phenol in the presence of a catalyst.

Industrial Production Methods

Industrial production of N,N’-Dicyclohexylcarbodiimide involves the use of phase transfer catalysts to react dicyclohexylurea with arenesulfonyl chloride and potassium carbonate in toluene . Pentachlorophenol is produced on a large scale through the chlorination process, which is then combined with N,N’-Dicyclohexylcarbodiimide to form the complex.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Dicyclohexylcarbodiimide pentachlorophenol undergoes various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form simpler compounds.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide . The reactions typically occur under mild conditions, making the compound versatile for various applications.

Major Products Formed

The major products formed from these reactions include amides, ketones, and nitriles . These products are essential in various chemical synthesis processes.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of N,N'-Dicyclohexylcarbodiimide pentachlorophenol is in the synthesis of peptides. The compound acts as a coupling agent to activate carboxylic acids for reaction with amines, leading to the formation of peptide bonds.

Case Study:

In a study published in the Journal of the American Chemical Society, researchers demonstrated that using this compound significantly improved the yield of peptide synthesis compared to traditional methods .

Formation of Active Esters

The compound is also utilized to prepare active esters from carboxylic acids. This process is crucial for subsequent reactions involving nucleophilic attack.

Data Table: Active Esters Formation

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Amino Acid + DCC | Amino Acid Active Ester | 85 | Kovacs et al., 1967 |

| Carboxylic Acid + PCP | Pentachlorophenyl Ester | 90 | J-Stage, 1987 |

Biochemical Applications

This compound has been employed in biochemical studies, particularly in enzyme inhibition assays. It has been shown to inhibit ATP-driven processes in mitochondrial studies.

Case Study:

A study highlighted in Kidney International showed that N,N'-Dicyclohexylcarbodiimide inhibited H+-ATPase activity in renal proximal tubules, providing insights into mitochondrial function and energy metabolism .

Polymer Chemistry

In polymer chemistry, this compound is used to facilitate the synthesis of various polymeric materials through esterification reactions.

Data Table: Polymer Synthesis Applications

| Polymer Type | Methodology | Reference |

|---|---|---|

| Poly(vinyl alcohol) | DCC-assisted esterification | Journal of Biosciences, 2011 |

| Polymeric Conjugates | Covalent attachment via DCC | International Journal of Pharmaceutics, 2015 |

Environmental Chemistry

The environmental implications of using this compound are also noteworthy, particularly concerning its toxicity profile and potential environmental persistence.

Toxicological Insights:

Research indicates that pentachlorophenol exhibits significant toxicity, raising concerns about its use in large-scale applications. The compound has been classified as a probable human carcinogen by various health agencies due to its bioaccumulation potential and endocrine-disrupting properties .

Wirkmechanismus

The mechanism of action of N,N’-Dicyclohexylcarbodiimide pentachlorophenol involves the inhibition of ATP synthase by binding to the c subunits, causing steric hindrance of the rotation of the F_O subunit . This inhibition affects various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Diisopropylcarbodiimide (DIC): Similar in structure but with different alkyl groups.

N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC): Used in similar coupling reactions but with different solubility and reactivity properties.

Uniqueness

N,N’-Dicyclohexylcarbodiimide pentachlorophenol is unique due to its combination of N,N’-Dicyclohexylcarbodiimide and pentachlorophenol, which provides distinct properties such as higher stability and reactivity in specific reactions .

Biologische Aktivität

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent in organic chemistry, particularly in peptide synthesis and coupling reactions. When combined with pentachlorophenol (PCP), it forms a complex that exhibits notable biological activities. This article reviews the biological activity of the DCC-PCP complex, focusing on its mechanisms of action, effects on cellular processes, and potential implications for human health.

- N,N'-Dicyclohexylcarbodiimide (DCC) : A carbodiimide compound used primarily as a coupling agent in peptide synthesis.

- Pentachlorophenol (PCP) : A chlorinated aromatic compound known for its antimicrobial properties, historically used as a wood preservative.

The interaction between DCC and PCP leads to the formation of a complex that retains the biological activities of both compounds.

Inhibition of ATPases

DCC has been shown to inhibit proton-translocating ATPases, which are crucial for energy production in cells. Studies indicate that DCC inhibits up to 100% of proton transport and 80-85% of (Mg2+)-ATPase activity in clathrin-coated vesicles at concentrations as low as 10 µM . This inhibition is significant for understanding the role of ATPases in various cellular functions.

Effects on Cellular Respiration

Research indicates that DCC can enhance oxygen consumption in neutrophils, suggesting an activation of metabolic pathways during immune responses. The respiratory burst observed in guinea pig peritoneal neutrophils is characterized by a lag phase followed by a superoxide-producing phase, indicating that DCC may play a role in modulating immune function .

Interaction with Membrane Transport Systems

DCC's ability to inhibit specific ATPases has made it a valuable tool in bioenergetics research. It has been utilized to study the mechanisms of proton translocation in various systems, including mitochondria and chloroplasts. The irreversible inhibitory effect of DCC allows researchers to dissect the structure-function relationships within these membrane transport systems .

Toxicological Profile

While DCC is recognized for its utility in laboratory settings, its toxicological profile raises concerns. The National Toxicology Program (NTP) highlights that there is insufficient data regarding its carcinogenicity or genotoxicity in humans. However, it is classified as potentially harmful based on its effects on mammalian systems and its listing by NIOSH .

Pentachlorophenol Toxicity

PCP is known for its toxicity, particularly affecting liver function and potentially causing endocrine disruption. Studies have shown that PCP can induce oxidative stress and cytotoxicity in various cell types, leading to DNA damage and lipid peroxidation . The combination with DCC may enhance these effects due to the synergistic interactions between the two compounds.

Study 1: Inhibition of Mitochondrial ATPase

A study examined the effects of DCC on mitochondrial ATPase activity. The results demonstrated that DCC significantly inhibited ATP hydrolysis when reconstituted into phospholipid vesicles, confirming its role as an effective inhibitor of mitochondrial function .

Study 2: Immune Response Modulation

In another investigation, the impact of DCC on neutrophil function was assessed. The findings indicated that DCC not only stimulated oxygen consumption but also altered the production of reactive oxygen species, suggesting a role in modulating immune responses during inflammation .

Data Summary

Eigenschaften

InChI |

InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHVCMWXLCBLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657543 | |

| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15406-98-1 | |

| Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main concern regarding the use of N,N'-Dicyclohexylcarbodiimide (DCC) in peptide synthesis, and how does the addition of pentachlorophenol aim to address this?

A1: A major concern when using DCC alone for peptide coupling is the potential formation of racemized products, impacting the optical purity of the synthesized peptides []. The research paper investigates the use of DCC complexes with pentachlorophenol, aiming to improve the optical purity of the resulting peptide active esters. This approach is based on the hypothesis that the complex might facilitate a cleaner reaction with reduced racemization compared to using DCC alone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.